molecular formula C10H8F3NO3 B15303122 2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid

2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid

Cat. No.: B15303122
M. Wt: 247.17 g/mol
InChI Key: ASOHIOGMZXGDQF-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid is an organic compound with the molecular formula C10H8F3NO3 It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an acetamido group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid typically involves a multi-step process. One common method starts with (S)-2-phenylglycine, which is reacted with N,N,N’,N’-tetramethylguanidine in methanol. This is followed by the addition of ethyl trifluoroacetate, also in methanol, at room temperature for 30 hours. The reaction is further facilitated by the presence of 1,1,3,3-tetramethylguanidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally involves similar steps as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted acetic acid derivatives.

Scientific Research Applications

2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its role in enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid is unique due to the presence of both the trifluoromethyl and phenyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

2-(N-(2,2,2-trifluoroacetyl)anilino)acetic acid

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14(6-8(15)16)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)

InChI Key

ASOHIOGMZXGDQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

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